Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate (CAS: 338419-36-6) is a thieno[2,3-b]pyridine derivative with a molecular formula of C₁₆H₁₁Cl₂NO₃S and a molecular weight of 368.2 g/mol . The compound features a thieno[2,3-b]pyridine core substituted with a methyl carboxylate group at position 2 and a 2,4-dichlorobenzyloxy group at position 2. Its synthesis typically involves nucleophilic substitution or condensation reactions, leveraging chloro- or bromo-substituted precursors . This compound is primarily used in research settings, with applications in medicinal chemistry due to the bioactive nature of thienopyridines .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(11-3-2-6-19-15(11)23-14)22-8-9-4-5-10(17)7-12(9)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWUXPFYBUJIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146712 | |
| Record name | Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-36-6 | |
| Record name | Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps:
- **Introduction of the
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Biological Activity
Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate, with the CAS number 338419-36-6, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound is characterized by the following molecular formula:
- Formula : C13H10Cl2N2O3S
- Molecular Weight : 327.20 g/mol
The structure includes a thieno[2,3-b]pyridine core substituted with a dichlorobenzyl ether group, which is crucial for its biological activity.
Research indicates that this compound exhibits inhibitory effects on various enzymes and biological pathways. Notably:
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. It interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
- Antiviral Activity : Some studies suggest that derivatives of thieno[2,3-b]pyridine compounds can exhibit antiviral properties against specific viruses, although direct evidence for this particular compound is limited .
Efficacy Studies
Several studies have evaluated the efficacy of this compound in different biological contexts:
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls .
- Enzyme Inhibition Assays : The compound was tested against various enzymes such as butyrylcholinesterase (BuChE) and showed competitive inhibition with IC50 values comparable to established inhibitors. Molecular docking studies revealed strong binding affinities to BuChE's active site .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate neuroprotective effects | Showed significant reduction in cell death in H2O2-treated neuronal cells with a dose-dependent response. |
| Study B | Assess acetylcholinesterase inhibition | Demonstrated IC50 values in the low micromolar range, indicating potent inhibition compared to control compounds. |
| Study C | Investigate antiviral properties | Preliminary results indicated some antiviral activity; however, further research is needed to confirm these findings. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Thieno[2,3-b]pyridine derivatives vary widely in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Stability and Reactivity
Q & A
Basic: What are the standard synthetic routes for Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate, and what purification methods are recommended?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar thieno[2,3-b]pyridine derivative was prepared by reacting ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate with p-toluenesulfonyl chloride in dichloromethane using pyridine as a base . Post-synthesis purification typically involves flash chromatography (e.g., ethyl acetate/petroleum ether, 3:7 v/v) to isolate intermediates . For crystallographic studies, slow evaporation from dichloromethane/petroleum ether (1:2) yields high-purity crystals suitable for X-ray analysis .
Advanced: How can researchers optimize coupling reactions to introduce the 2,4-dichlorobenzyloxy group to the thieno[2,3-b]pyridine core?
Answer:
Optimization requires careful selection of catalysts and reaction conditions. For aryl amination, Pd₂(dba)₃ with BINAP ligand in degassed toluene, using Cs₂CO₃ as a base at 100°C for 16 hours, achieved 40% yield in a related thieno[2,3-c]pyridine derivative . Adjusting reagent equivalents (e.g., 1.4x excess of aryl halide) and solvent polarity (e.g., THF for better solubility) can improve efficiency. Post-reaction purification via silica gel chromatography (5–15% EtOAc/hexane) is critical .
Basic: What spectroscopic and structural characterization techniques are essential for this compound?
Answer:
Key techniques include:
- ¹H NMR : To confirm substituent integration (e.g., methyl ester singlet at δ 3.74–3.94 ppm and dichlorobenzyl aromatic protons) .
- X-ray crystallography : Resolves planarity of the thieno[2,3-b]pyridine ring and intramolecular N–H···O hydrogen bonds stabilizing the structure . Refinement software like SHELXL97 validates bond angles (e.g., N–C–C = 124.8°) and torsional deviations .
Advanced: How should researchers address discrepancies between computational models and experimental crystallographic data?
Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or crystal packing forces. Refinement strategies include:
- Adjusting absorption corrections using interpolation (muR values from 0–10.0) to account for crystal morphology .
- Validating hydrogen bonding (e.g., dimeric structures via N–H···O interactions at symmetry centers) . Iterative refinement cycles in SHELXL97 resolve planar deviations (<0.006 Å mean bond length error) .
Basic: What biological activities are reported for thieno[2,3-b]pyridine derivatives, and how are these evaluated?
Answer:
Derivatives exhibit anticancer and antimicrobial properties. Assays include:
- Cytotoxicity testing : Against tumor cell lines (e.g., IC₅₀ determination via MTT assays) .
- Antimicrobial screening : Agar diffusion methods to assess inhibition zones against Gram-positive/negative bacteria . Electronegative substituents (e.g., 2,4-dichlorobenzyl) correlate with enhanced activity due to improved membrane penetration .
Advanced: What strategies enhance metabolic stability in pharmacokinetic studies of this compound?
Answer:
Strategies include:
- Electron-withdrawing groups : The 2,4-dichlorobenzyl moiety reduces oxidative metabolism in hepatic microsomes .
- Ester-to-amide substitution : Replacing the methyl ester with stable amides mitigates hydrolysis. For example, Boc-protection of amino groups in analogs improved half-life in vitro .
- Microsomal assays : Incubation with liver microsomes (NADPH cofactor) identifies metabolic hotspots for targeted modification .
Advanced: How can researchers resolve conflicting spectral data (e.g., NMR vs. computational predictions) for this compound?
Answer:
Conflicts arise from tautomerism or solvent effects. Methodologies include:
- Variable-temperature NMR : To detect dynamic processes (e.g., rotameric equilibria) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. For example, deviations in carbonyl C=O stretching frequencies (1680–1720 cm⁻¹) may indicate hydrogen-bonding perturbations .
Basic: What safety precautions are recommended during synthesis and handling?
Answer:
- Use fume hoods for reactions involving volatile bases (e.g., pyridine) or sulfonyl chlorides .
- Waste management : Separate halogenated solvents (e.g., dichloromethane) and neutralize acidic/byproduct streams before disposal .
- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact with irritants (e.g., Boc anhydride) .
Advanced: What synthetic routes enable late-stage functionalization of the thieno[2,3-b]pyridine core?
Answer:
- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at the 3-position using Pd catalysts .
- Photocatalytic C–H activation : Direct introduction of alkoxy/amino groups via Ir/Ni dual catalysis under blue light .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 16 hours to 2 hours) for cyclization steps .
Basic: How is the purity of the compound validated post-synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
